molecular formula C16H15Cl2NO2S B3930639 N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]propanamide

N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]propanamide

Cat. No. B3930639
M. Wt: 356.3 g/mol
InChI Key: RSZDLKWGGIUYPY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]propanamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thioamides and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of CMPT is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
CMPT has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. Additionally, CMPT has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMPT in lab experiments is its ability to selectively target specific enzymes and signaling pathways involved in disease progression. Additionally, the compound has a low toxicity profile, making it a potentially safe therapeutic agent. However, one of the limitations of using CMPT in lab experiments is the lack of information regarding its long-term safety and efficacy.

Future Directions

There are several potential future directions for research on CMPT. One of the areas of interest is the development of novel CMPT derivatives that exhibit improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of CMPT and its potential therapeutic applications in various diseases. Furthermore, the safety and efficacy of CMPT in long-term use need to be further investigated.

Scientific Research Applications

CMPT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been found to exhibit anti-inflammatory, anticancer, and immunomodulatory properties.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2S/c1-10(22-13-6-3-11(17)4-7-13)16(20)19-12-5-8-15(21-2)14(18)9-12/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZDLKWGGIUYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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